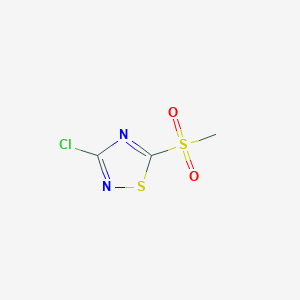
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2O2S2 and its molecular weight is 198.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on synthesizing derivatives of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole as selective COX-2 inhibitors, highlighting its potential in pharmacological applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).
Multistep Cyclization
- Research described a versatile synthetic procedure to prepare benzimidazole-fused 1,2,4-thiadiazoles, showcasing the chemical's role in complex synthetic processes (Samanta, Rana, Bats, & Schmittel, 2014).
Spectroscopy and Structure Analysis
- A study investigated the structure and thermal and photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, a related compound, providing insights into the molecule's characteristics (Pasinszki, Vörös, Vass, Tarczay, & Jalsovszky, 2019).
Continuous Flow Synthesis
- Another study presented a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, underlining the importance of this compound in industrial and laboratory settings (Baumann & Baxendale, 2017).
Differentiation between Isomeric Compounds
- Research on differentiating between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles using mass spectrometry and IR ion spectroscopy also showcases the compound's relevance in analytical chemistry (Mazur et al., 2023).
Interaction with Carbonic Anhydrase
- The compound's interaction with human isoform II of carbonic anhydrase was examined, providing valuable insights into its biochemical interactions and potential therapeutic applications (Menchise et al., 2006).
Lewis Acid Catalysis
- A study exploring the formation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid demonstrates the compound's utility in catalysis (Komatsu et al., 1983).
Ring Cleavage Reactions
- Research on ring cleavage of 5-chloro-1,2,3-thiadiazoles with organolithium and Grignard reagents, resulting in the formation of alkynyl sulfides, further illustrates the compound's versatility in chemical transformations (Voets, Smet, & Dehaen, 1999).
Antiviral and Cytotoxic Activities
- A study synthesizing sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles from arylsulfonylaminoacetic acid hydrazides and E-cinnamic acid, including testing for antimicrobial and cytotoxic activities, highlights the compound's potential in medicinal chemistry (Swapna et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-methylsulfonyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVFCDFJCXDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)

![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)


![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)
